molecular formula C11H11F3O2 B1518629 1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one CAS No. 1157999-30-8

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one

Cat. No.: B1518629
CAS No.: 1157999-30-8
M. Wt: 232.2 g/mol
InChI Key: XSLSBQDVDCMZKB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the formula CF3COC6H5. It is also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .


Synthesis Analysis

This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) which is further attached to a trifluoromethyl group (CF3) .


Chemical Reactions Analysis

2,2,2-Trifluoroacetophenone can undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers . It is also used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 174.12. It has a refractive index of 1.458 (lit.) and a boiling point of 165-166 °C (lit.). The density of the compound is 1.24 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Reactivity

1-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)ethan-1-one serves as a key intermediate in organic synthesis, enabling the formation of various chemical compounds through reactions like benzylation of alcohols. It plays a crucial role in the mix-and-heat benzylation process, where stable, neutral organic salts transform alcohols into benzyl ethers efficiently (Poon & Dudley, 2006). Additionally, this chemical is involved in the synthesis of new antifungal 1,2,4-triazoles, showcasing its importance in pharmaceutical research for developing antifungal agents (Eto, Kaneko, & Sakamoto, 2000).

Antioxidant Potential and QSAR Analysis

Research on derivatives of this compound emphasizes its potential as an antioxidant. A study exploring the antioxidant activities of this compound derivatives through QSAR analysis reveals significant insights into how modifications in molecular structure can influence antioxidant capacity. This analysis provides a theoretical basis for the design of new potential antioxidants, underscoring the compound's versatility in medicinal chemistry (Drapak et al., 2019).

Material Science and Polymer Research

In the field of material science, this chemical framework is instrumental in the development of advanced polymers. For example, studies on multicyclic poly(benzonitrile ether)s based on similar structural motifs have contributed to the understanding of polymer chemistry, highlighting the synthesis and applications of new polymeric materials (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Catalysis and Synthetic Methodologies

Furthermore, this compound is relevant in catalysis, particularly in the asymmetric transfer hydrogenation of ketones to alcohols, where it can be used to synthesize optically active compounds. Such applications are critical for producing enantiomerically pure substances used in various industrial and pharmaceutical contexts (Yang, Alvarez-Gressier, Lugan, & Mathieu, 1997).

Safety and Hazards

The compound is labeled with the GHS02 (Flammable) and GHS07 (Harmful) pictograms. The signal word for this compound is "Warning" .

Future Directions

2,2,2-Trifluoroacetophenone has been used in the synthesis of new fluorinated polymers, which have high average molecular weight, high thermal stability, and good film-forming properties . This suggests potential applications in the field of materials science.

Properties

IUPAC Name

1-(4-methylphenyl)-2-(2,2,2-trifluoroethoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-8-2-4-9(5-3-8)10(15)6-16-7-11(12,13)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSBQDVDCMZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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